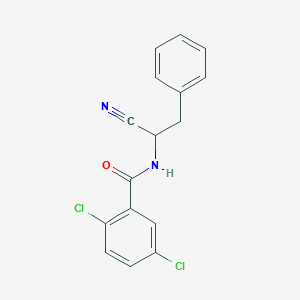

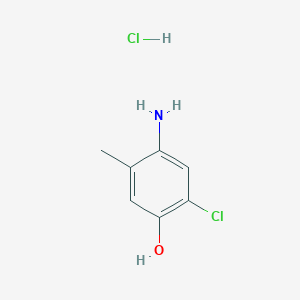

![molecular formula C10H13F2NO2 B2693298 [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine CAS No. 926248-12-6](/img/structure/B2693298.png)

[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine” is a chemical compound with the molecular formula C10H13F2NO2 . It has a molecular weight of 217.22 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine” is 1S/C10H13F2NO2/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-5,10H,2,6,13H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine” is a liquid at room temperature . It has a molecular weight of 217.22 . More detailed physical and chemical properties would require additional experimental data.Scientific Research Applications

Chromatographic and Mass Spectral Studies

The methoxy methyl methamphetamines, sharing an isobaric relationship with controlled substances like 3,4-methylenedioxymethamphetamine (MDMA), present a unique challenge in analytical chemistry. Through chromatographic and mass spectral studies, researchers have developed techniques to differentiate these substances. Perfluoroacyl derivatization, for example, provides a method to distinguish isomeric forms based on the position of the methoxy group on the aromatic ring. This research aids in the forensic analysis of controlled substances, highlighting the importance of precise analytical techniques in identifying compounds with similar mass spectra to MDMA (Awad, Deruiter, & Clark, 2007).

Intramolecular Electron Transfer in Dioxetanes

The synthesis and study of dioxetanes, including those substituted with methoxy groups, provide insight into the chemiluminescence properties of these compounds. Specifically, the presence of fluoride ions can drastically increase the decomposition rate of certain dioxetanes, leading to the formation of singlet excited states with high quantum yields. This research contributes to the understanding of the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism and its potential applications in developing chemiluminescent probes for scientific research (Nery, Weiss, Catalani, & Baader, 2000).

Synthesis and Antioxidant Properties of Phenolic Compounds

The synthesis and evaluation of phenolic compounds, including those derived from [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine, have shown promising antioxidant properties. Such compounds, through systematic modifications and evaluations, have demonstrated significant radical scavenging activities and potential as antioxidants. This research underscores the importance of phenolic compounds in developing therapeutics and supplements with antioxidant capabilities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Aryltrimethylammonium Trifluoromethanesulfonates in Radiopharmaceutical Synthesis

The development of radiotracers for imaging and diagnostic purposes benefits from the study of aryltrimethylammonium trifluoromethanesulfonates. Research in this area has improved the synthesis of radiotracers like [18F]GBR 13119, which is used in studying the dopamine uptake system. This work illustrates the role of advanced synthesis techniques in enhancing the availability and purity of radiopharmaceuticals for medical imaging (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Squalene Epoxidase Inhibition

Research into compounds like NB-598, which inhibits squalene epoxidase, showcases the application of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine derivatives in cholesterol regulation. By competitively inhibiting squalene epoxidase, these compounds can modulate cholesterol synthesis, highlighting the potential for therapeutic applications in managing cholesterol levels (Horie, Tsuchiya, Hayashi, Iida, Iwasawa, Nagata, Sawasaki, Fukuzumi, Kitani, & Kamei, 1990).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

[4-(difluoromethoxy)-3-ethoxyphenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO2/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-5,10H,2,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKNYDRCFXMNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

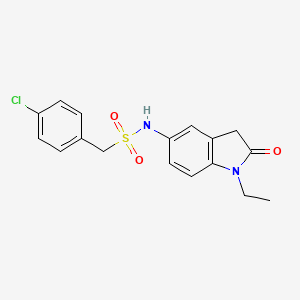

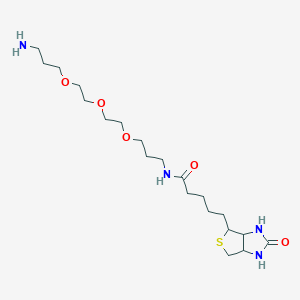

![(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2693222.png)

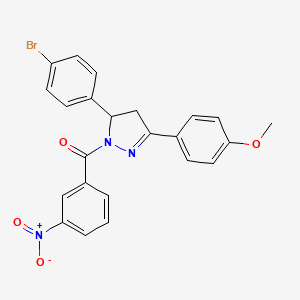

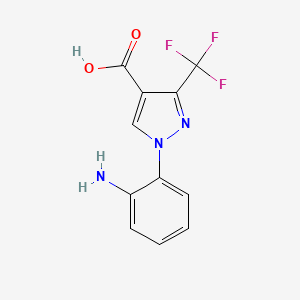

![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2693227.png)

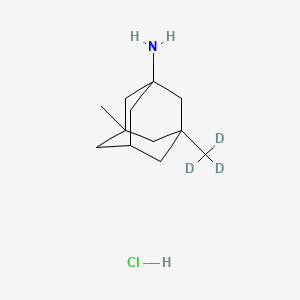

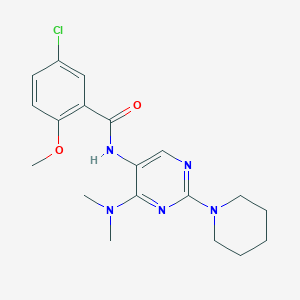

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2693233.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)

![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)